molecular formula C13H9Cl2NO3 B6392041 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% CAS No. 1261905-45-6

2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6392041
CAS RN: 1261905-45-6
M. Wt: 298.12 g/mol
InChI Key: VSEDPAWAXXTLDB-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid (2C5C2MPNA) is a compound that has been extensively studied due to its potential therapeutic applications. It is a member of the nicotinic acid family, which is a class of compounds with a wide range of biological activities. 2C5C2MPNA has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s. In addition, 2C5C2MPNA has been studied for its ability to modulate the activity of enzymes, receptors, and other proteins in the body.

Scientific Research Applications

2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% has been studied for its potential therapeutic applications in a variety of diseases. For example, it has been studied for its potential to inhibit the growth of cancer cells. In addition, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% has been investigated for its potential to reduce inflammation and improve insulin sensitivity in patients with diabetes. Furthermore, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% has been studied for its ability to reduce the progression of Alzheimer’s disease.

Mechanism of Action

2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% is thought to exert its biological effects by modulating the activity of enzymes, receptors, and other proteins in the body. For example, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. In addition, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to activate the receptor PPAR-gamma, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation, improve insulin sensitivity, and inhibit the growth of cancer cells. In addition, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to reduce the progression of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. First, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% is relatively easy to synthesize and is readily available. Second, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% has a wide range of biological activities, making it useful for a variety of research applications. However, there are also some limitations to the use of 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% in laboratory experiments. For example, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% is a relatively small molecule and can be difficult to detect in complex biological samples. In addition, the effects of 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% may vary depending on the specific biological system being studied.

Future Directions

Future research on 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. For example, additional studies could be conducted to determine the exact mechanism by which 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% inhibits the growth of cancer cells. In addition, further research could be conducted to investigate the potential of 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% to treat other diseases, such as diabetes and Alzheimer’s. Additionally, future studies could explore the potential of 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% to modulate the activity of other enzymes, receptors, and proteins in the body. Finally, additional research could be conducted to develop methods for detecting 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% in complex biological samples.

Synthesis Methods

2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. For example, it can be synthesized from 2-chloro-5-(4-chloro-2-methoxybenzyl)nicotinic acid using an acid-catalyzed reaction. Alternatively, 2-Chloro-5-(4-chloro-2-methoxyphenyl)nicotinic acid, 95% can be synthesized from 2-chloro-5-(4-chloro-2-methoxybenzyl)nicotinic acid and 4-chloro-2-methoxyphenol using a base-catalyzed reaction.

properties

IUPAC Name

2-chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-11-5-8(14)2-3-9(11)7-4-10(13(17)18)12(15)16-6-7/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEDPAWAXXTLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687950
Record name 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-45-6
Record name 2-Chloro-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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